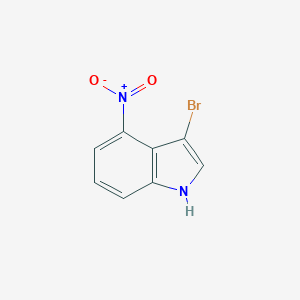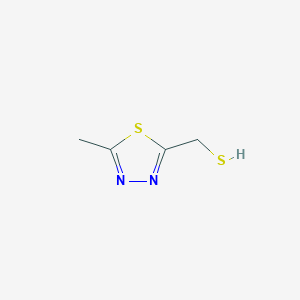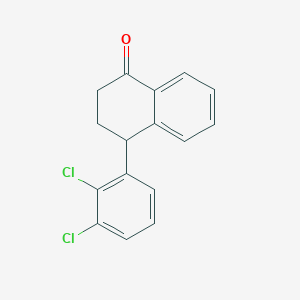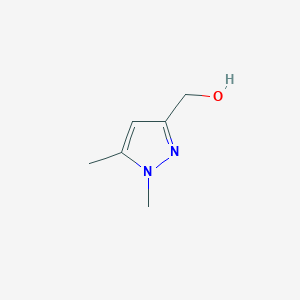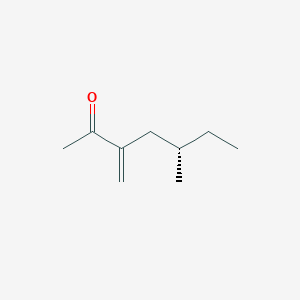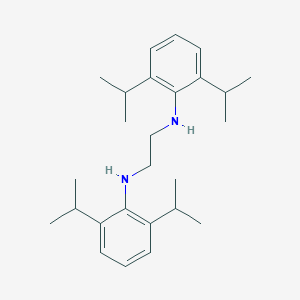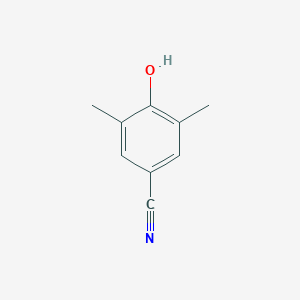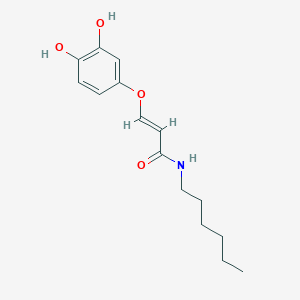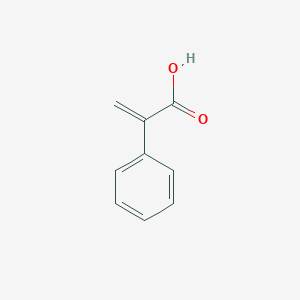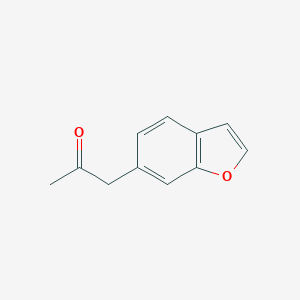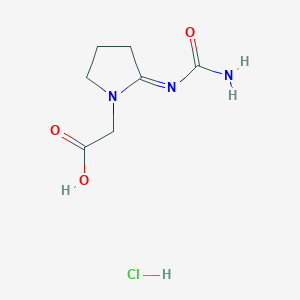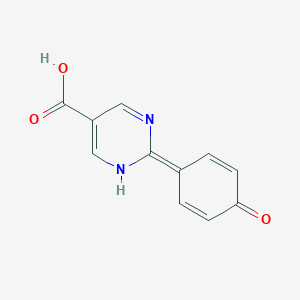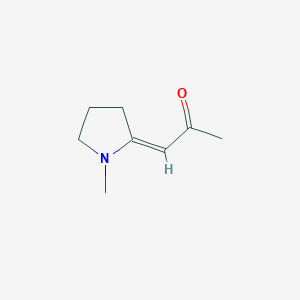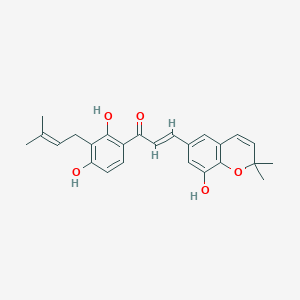
Dmdbp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dibenzylideneacetone dipalladium (II) (DMDBP) is a palladium-based catalyst that is widely used in organic synthesis. It was first synthesized in 1973 by Tsuji and co-workers and has since become one of the most important catalysts in organic chemistry. DMDBP is known for its high efficiency, selectivity, and versatility in a wide range of reactions.
作用機序
DMDBP acts as a catalyst in organic reactions by coordinating with the reactants and facilitating the formation of new bonds. The mechanism of action of DMDBP is based on the palladium-catalyzed oxidative addition of aryl halides to the palladium complex, followed by the transmetalation with an organoboron compound or an organotin compound, and the reductive elimination of the product.
生化学的および生理学的効果
DMDBP has no known biochemical or physiological effects on living organisms. It is not toxic or harmful to humans or animals, and it does not accumulate in the environment.
実験室実験の利点と制限
The advantages of using DMDBP in lab experiments include its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP is also easy to handle and store, and it can be used on a large scale. The limitations of using DMDBP in lab experiments include its high cost and the need for specialized equipment and expertise.
将来の方向性
The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications. Other future directions include the investigation of the mechanism of action of DMDBP and the development of new synthetic methodologies based on DMDBP.
Conclusion:
DMDBP is a palladium-based catalyst that has become one of the most important catalysts in organic chemistry due to its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has no known biochemical or physiological effects on living organisms, and it is not toxic or harmful to humans or animals. The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications.
科学的研究の応用
DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has been shown to be effective in a variety of reactions, including cross-coupling reactions, Heck reactions, Suzuki-Miyaura reactions, and Sonogashira reactions. DMDBP has also been used in the synthesis of natural products and biologically active compounds.
特性
CAS番号 |
151135-83-0 |
|---|---|
製品名 |
Dmdbp |
分子式 |
C25H26O5 |
分子量 |
406.5 g/mol |
IUPAC名 |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-7-18-21(27)10-8-19(23(18)29)20(26)9-6-16-13-17-11-12-25(3,4)30-24(17)22(28)14-16/h5-6,8-14,27-29H,7H2,1-4H3/b9-6+ |
InChIキー |
DYPJOHFWCNIBKZ-RMKNXTFCSA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
同義語 |
1-(3-(3-methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-propen-1-one DMDBP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



